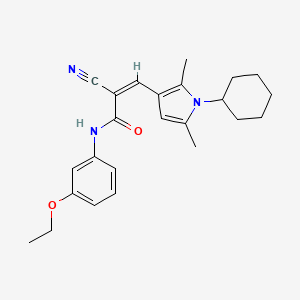![molecular formula C19H20FN3O3 B4762890 methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4762890.png)
methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate
Descripción general
Descripción
Methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as MPFB, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist, which is believed to be responsible for its antipsychotic activity. Additionally, methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has been shown to exhibit potent antipsychotic, analgesic, anti-inflammatory, and antiplatelet activities. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activity of COX-2, which is responsible for the production of pro-inflammatory prostaglandins. Additionally, methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has been shown to reduce the levels of platelet aggregation and to inhibit the activity of phospholipase A2, which is responsible for the production of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages for lab experiments, including its potent pharmacological properties, its relatively simple synthesis method, and its low toxicity. However, it also has several limitations, including its poor solubility in water and its limited bioavailability.
Direcciones Futuras
There are several potential future directions for the study of methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate. One potential direction is the investigation of its potential as a treatment for other psychiatric disorders, such as bipolar disorder and depression. Additionally, further studies could be conducted to investigate its potential as a treatment for pain and inflammation. Finally, the development of more potent and selective derivatives of methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate could be explored.
Aplicaciones Científicas De Investigación
Methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antipsychotic activity and has been investigated as a potential treatment for schizophrenia. Additionally, methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has been shown to exhibit analgesic, anti-inflammatory, and antiplatelet activities, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
methyl 2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-18(24)16-4-2-3-5-17(16)21-19(25)23-12-10-22(11-13-23)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIOURIAZVIZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786122 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4762818.png)
![3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4762827.png)

![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4762835.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4762838.png)

![N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4762859.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4762867.png)
![2,4-dichloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide](/img/structure/B4762878.png)
![2-{[2-(4-isopropoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4762886.png)
![N-benzyl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4762895.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4762903.png)
![3-cyclohexyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4762909.png)
methanone](/img/structure/B4762914.png)